cis-5-Octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Octenoic acid typically involves the use of olefin metathesis or hydroboration-oxidation reactions. One common method is the hydroboration-oxidation of 1-octene, which involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts such as palladium or rhodium to facilitate the addition of functional groups to the olefinic bond, followed by oxidation to form the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
cis-5-Octenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Peracids, osmium tetroxide (OsO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), organometallic compounds
Major Products Formed
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carboxylic acid group.
Halogenated Compounds: Formed from substitution reactions.
Scientific Research Applications
cis-5-Octenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of cis-5-Octenoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
cis-5-Octenoic acid can be compared with other medium-chain fatty acids such as:
cis-5-Decenoic acid: Similar structure but with a longer carbon chain.
cis-5-Dodecenoic acid: Even longer carbon chain, affecting its physical and chemical properties.
cis-4-Octenoic acid: Double bond at a different position, leading to different reactivity and applications.
These compounds share similar chemical properties but differ in their chain length and position of the double bond, which can influence their reactivity and applications.
Properties
CAS No. |
41653-97-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(Z)-oct-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h3-4H,2,5-7H2,1H3,(H,9,10)/b4-3- |
InChI Key |
RRGOKSYVAZDNKR-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCCCC(=O)O |
boiling_point |
239.00 to 241.00 °C. @ 760.00 mm Hg |
density |
0.955-0.971 |
physical_description |
Solid Colourless liquid; Fatty, greasy aroma |
solubility |
slightly Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.